molecular formula C13H15NO4S2 B1210195 Rentiapril CAS No. 80830-42-8

Rentiapril

Cat. No. B1210195
CAS RN: 80830-42-8
M. Wt: 313.4 g/mol
InChI Key: BSHDUMDXSRLRBI-JOYOIKCWSA-N
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Description

Molecular Structure Analysis

The molecular formula of Rentiapril is C13H15NO4S2 . The molecular weight is 313.39 g/mol . The structure includes a thiazolidine ring, a phenol group, and a sulfanylpropanoyl group .


Physical And Chemical Properties Analysis

Rentiapril has a molecular weight of 313.39 g/mol . It appears as a solid, white to off-white in color . The compound is soluble in DMSO .

Relevant Papers One relevant paper is “Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats” by Takase K, Ikuse T, Aono H, Okahara A . Another paper is “Reproductive toxicity studies of rentiapril” by Cozens DD, Barton SJ, Clark R, Hughes EW, Offer JM, Yamamoto Y . These papers provide valuable insights into the toxicity and reproductive effects of Rentiapril.

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibition

Rentiapril is identified as a potent angiotensin-converting enzyme (ACE) inhibitor, primarily used for its antihypertensive activity. It effectively inhibits ACE, leading to vasodilation by preventing the conversion of angiotensin I to angiotensin II. This process also results in decreased aldosterone secretion and increased sodium excretion, thus influencing water outflow (Definitions, 2020).

Comparative Efficacy in Hypertension

A study comparing the effects of rentiapril with other ACE inhibitors, such as captopril and alacepril, demonstrated rentiapril's significant efficacy in patients with renovascular and essential hypertension. Rentiapril showed stronger and longer-lasting inhibition of ACE activity and was particularly effective in reducing blood pressure in renovascular hypertension patients (Ideishi et al., 1989).

Pharmacological Properties

Research into rentiapril's general pharmacological properties revealed its effectiveness in lowering blood pressure in anesthetized rats and rabbits. However, it displayed no significant effects on conscious rats, heart rate in anesthetized rabbits, or various other physiological functions across different species. This indicates a specific action profile for rentiapril, focused on blood pressure regulation (Yamauchi et al., 1987).

Scavenging Action

Rentiapril's ability to scavenge hydroxyl radicals was assessed, showing its potential protective effect against radical-induced damage in vivo. This suggests that rentiapril could have implications beyond its primary use as an ACE inhibitor, possibly in conditions where oxidative stress is a concern (Russell et al., 1994).

Mechanism of Action

Rentiapril works by inhibiting the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . By inhibiting ACE, Rentiapril prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation .

properties

IUPAC Name

(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHDUMDXSRLRBI-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N([C@H](S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230646
Record name Rentiapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rentiapril

CAS RN

80830-42-8
Record name Fentiapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80830-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rentiapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080830428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rentiapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RENTIAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0TAM1017B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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